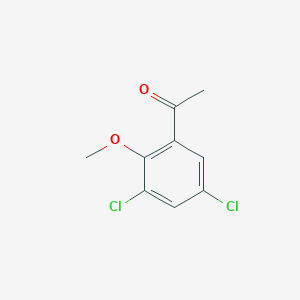![molecular formula C12H11ClF2O2S B3002474 [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287299-22-1](/img/structure/B3002474.png)
[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride: is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure, which is often utilized in medicinal chemistry for its stability and rigidity. The presence of the difluorophenyl group enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction, often starting with a suitable precursor like a bicyclo[1.1.1]pentane derivative.
Introduction of the Difluorophenyl Group: This step involves the substitution of hydrogen atoms on the bicyclo[1.1.1]pentane core with a difluorophenyl group, typically using a halogenation reaction followed by a nucleophilic aromatic substitution.
Attachment of the Methanesulfonyl Chloride Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under suitable conditions, such as the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The difluorophenyl group can participate in oxidation-reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols.
Hydrolysis: Formation of the corresponding sulfonic acid.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules due to its stable bicyclo[1.1.1]pentane core.
Reactivity Studies: Employed in studies to understand the reactivity of difluorophenyl groups and sulfonyl chlorides.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its ability to form stable complexes with biological molecules.
Protein Labeling: Utilized in protein labeling studies due to its reactive sulfonyl chloride group.
Medicine
Drug Development: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Antimicrobial Agents: Potential use in the development of new antimicrobial agents.
Industry
Material Science: Used in the synthesis of polymers and materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves its ability to interact with biological molecules through its reactive sulfonyl chloride group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. The difluorophenyl group can also influence the electronic properties of the compound, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonate esters: Similar structure but with sulfonate ester groups.
Uniqueness
The uniqueness of [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride lies in its combination of a rigid bicyclo[1.1.1]pentane core with a highly reactive sulfonyl chloride group and the electron-withdrawing difluorophenyl group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2O2S/c13-18(16,17)7-11-4-12(5-11,6-11)8-1-2-9(14)10(15)3-8/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEIUFYYCASNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)F)F)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
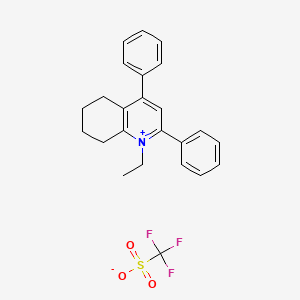
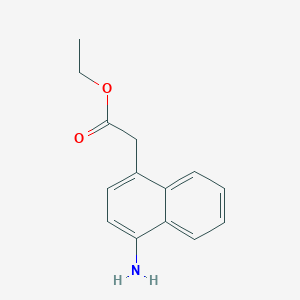
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)
![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)
![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)
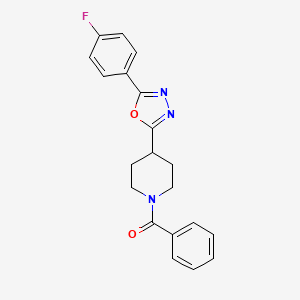
![[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B3002400.png)
![3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)
![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)
![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)
![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)
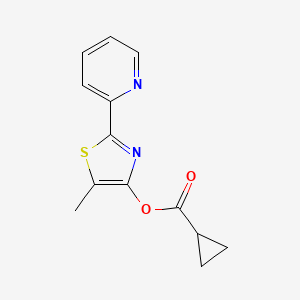
![7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinazoline]-2'-amine](/img/structure/B3002410.png)
